molecular formula C33H33IN2O9 B13442960 5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine

5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine

Cat. No.: B13442960
M. Wt: 728.5 g/mol
InChI Key: FRHDXHYTYBOQIT-BUVRPPHQSA-N
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Description

5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine is a modified nucleoside derivative. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a methyl group at the 2’-hydroxyl position, an acetyl group at the 3’-hydroxyl position, and an iodine atom at the 5-position of the uridine base. These modifications make it a valuable intermediate in the synthesis of oligonucleotides and other nucleic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine typically involves multiple steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using the 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

    Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide and a strong base like sodium hydride.

    Acetylation of the 3’-Hydroxyl Group: The 3’-hydroxyl group is acetylated using acetic anhydride and a base such as pyridine.

    Iodination at the 5-Position: The iodination of the uridine base is achieved using iodine and a suitable oxidizing agent like iodic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers for the protection and deprotection steps, as well as the use of high-purity reagents and solvents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodate derivatives.

    Reduction: Reduction reactions can remove the iodine atom, converting it back to uridine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiol compounds in the presence of a base.

Major Products

    Oxidation: Iodate derivatives.

    Reduction: Deiodinated uridine derivatives.

    Substitution: Azido or thiol-substituted uridine derivatives.

Scientific Research Applications

5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of modified oligonucleotides.

    Biology: Employed in the study of nucleic acid interactions and modifications.

    Medicine: Investigated for its potential in developing antiviral and anticancer therapies.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into nucleic acids. The modifications at the 2’- and 3’-positions, as well as the presence of the iodine atom, can influence the stability and binding properties of the nucleic acid. The DMT group serves as a protecting group during synthesis, which is later removed to reveal the active hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

    5’-O-(4,4’-Dimethoxytrityl)thymidine: Similar in structure but contains a thymine base instead of uridine.

    5’-O-(4,4’-Dimethoxytrityl)-2’-O-Methyluridine: Lacks the acetyl group at the 3’-position and the iodine atom at the 5-position.

Uniqueness

5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine is unique due to its combination of protective groups and modifications, making it a versatile intermediate for synthesizing a wide range of nucleic acid derivatives.

Properties

Molecular Formula

C33H33IN2O9

Molecular Weight

728.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate

InChI

InChI=1S/C33H33IN2O9/c1-20(37)44-28-27(45-31(29(28)42-4)36-18-26(34)30(38)35-32(36)39)19-43-33(21-8-6-5-7-9-21,22-10-14-24(40-2)15-11-22)23-12-16-25(41-3)17-13-23/h5-18,27-29,31H,19H2,1-4H3,(H,35,38,39)/t27-,28-,29-,31-/m1/s1

InChI Key

FRHDXHYTYBOQIT-BUVRPPHQSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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